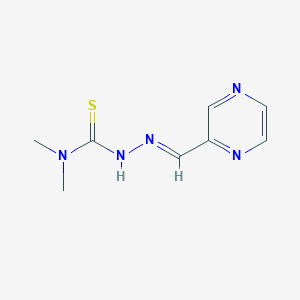
N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide is a heterocyclic compound with the molecular formula C8H11N5S. This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a pyrazine ring and a hydrazinecarbothioamide group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide typically involves the condensation reaction of 2-pyrazinecarboxaldehyde with N,N-dimethylhydrazinecarbothioamide. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives and hydrazine derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique optical and electronic properties
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-ylmethylene)methanamine: This compound has a similar structure but includes a pyridine ring instead of a pyrazine ring.
N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine: Another similar compound with a pyridine ring and different substituents.
Uniqueness
N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide is unique due to its specific combination of a pyrazine ring and a hydrazinecarbothioamide group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H11N5S |
|---|---|
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
1,1-dimethyl-3-[(E)-pyrazin-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C8H11N5S/c1-13(2)8(14)12-11-6-7-5-9-3-4-10-7/h3-6H,1-2H3,(H,12,14)/b11-6+ |
Clave InChI |
HDCNFEZMNLOQFB-IZZDOVSWSA-N |
SMILES isomérico |
CN(C)C(=S)N/N=C/C1=NC=CN=C1 |
SMILES canónico |
CN(C)C(=S)NN=CC1=NC=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



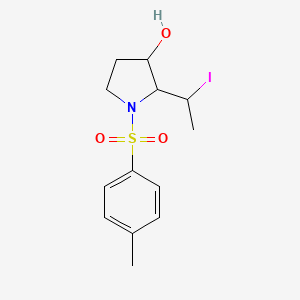

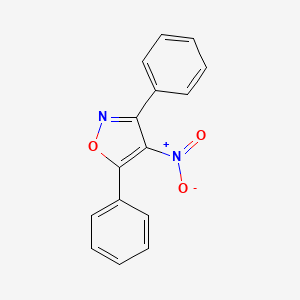
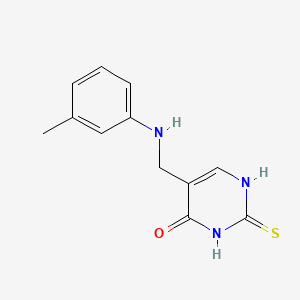
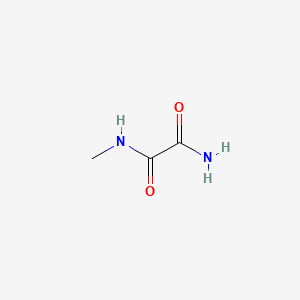
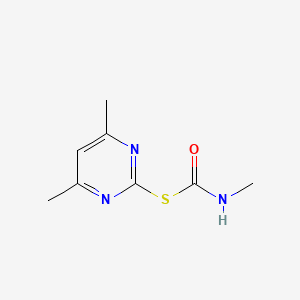
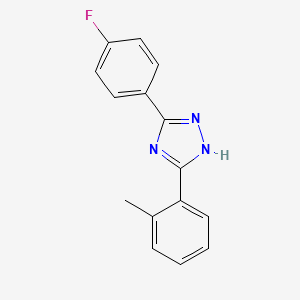
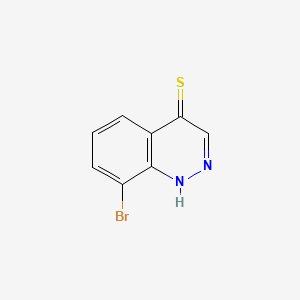
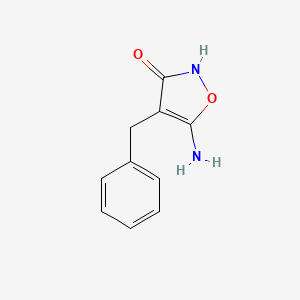
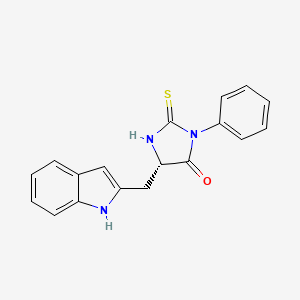
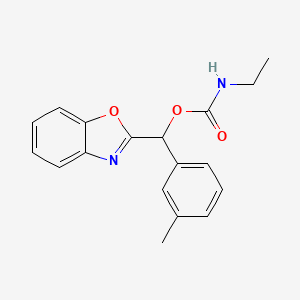
![1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one](/img/structure/B12917184.png)

